2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid
Description
2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid is a synthetic N-acylated amino acid derivative. Structurally, it consists of a dodecanoyl (C12) fatty acid chain linked via an amide bond to the α-amino group of 4-methylsulfanylbutanoic acid, a methionine analog. The methylsulfanyl group at the fourth carbon distinguishes it from simpler N-acylated amino acids like lauroylglycine. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the combination of a hydrophobic acyl chain and the sulfur-containing side chain, which may influence solubility, stability, and interactions with biological targets .
Properties
CAS No. |
21394-44-5 |
|---|---|
Molecular Formula |
C17H33NO3S |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-(dodecanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H33NO3S/c1-3-4-5-6-7-8-9-10-11-12-16(19)18-15(17(20)21)13-14-22-2/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
PFSGUIFKRGNSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid typically involves the acylation of an amino acid derivative with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dodecanoic acid, an amino acid derivative, and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the dodecanoyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and properties of 2-(dodecanoylamino)-4-methylsulfanylbutanoic acid with related compounds:
Physicochemical Properties
- Melting Points: N-Dodecanoyl alanine: 82.8–83.7°C .
- Hexadecanamido analogs (C16) are likely less soluble in aqueous media than the C12 target compound .
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